3-phenyl-N-(1,3-thiazol-2-yl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10(11-5-3-2-4-6-11)9-12(16)15-13-14-7-8-17-13/h2-8,10H,9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYETCQEBKMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NC=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328537 | |
| Record name | 3-phenyl-N-(1,3-thiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
505088-65-3 | |
| Record name | 3-phenyl-N-(1,3-thiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Phenyl N 1,3 Thiazol 2 Yl Butanamide
Retrosynthetic Analysis and Strategic Approaches to the Butanamide Core and Thiazole (B1198619) Moiety
A retrosynthetic analysis of 3-phenyl-N-(1,3-thiazol-2-yl)butanamide logically disconnects the molecule at the amide bond. This primary disconnection yields two key precursors: 3-phenylbutanoic acid and 2-aminothiazole (B372263) . This approach simplifies the synthesis into two manageable objectives: the formation of the substituted butanoic acid core and the construction of the 2-aminothiazole heterocycle, followed by their condensation.
Strategic Approaches to the Thiazole Moiety: The synthesis of the 2-aminothiazole moiety is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being one of the most prominent methods. nih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. nih.govnih.gov For the synthesis of 2-aminothiazole itself, thiourea is reacted with an α-haloaldehyde such as chloroacetaldehyde. nih.govmdpi.com Variations of this method have been used to create a wide array of substituted thiazoles by modifying the starting materials. nih.govnih.gov For example, substituted 2-aminothiazoles can be prepared from α-diazoketones and thiourea. bepls.com
Strategic Approaches to the Butanamide Core: The 3-phenylbutanoic acid core can be assembled through various classical organic reactions. Standard methods include the alkylation of benzene (B151609) derivatives or the elaboration of precursors like phenylacetone. The crucial aspect of this synthesis is the precise placement of the phenyl group at the C-3 position of the butanoic acid chain.
The final strategic step is the coupling of these two fragments. This amide bond formation is a robust and well-documented transformation in organic synthesis.
Optimized Reaction Conditions and Mechanistic Considerations in Its Formation
The formation of the amide linkage in this compound from its precursors, 3-phenylbutanoic acid and 2-aminothiazole, is an acylation reaction. ncert.nic.in Aliphatic and aromatic primary amines readily react with activated carboxylic acid derivatives like acid chlorides, anhydrides, and esters via nucleophilic substitution. ncert.nic.in
Reaction Conditions: A common and effective method involves converting the carboxylic acid into a more reactive species.
Acid Chloride Method: 3-phenylbutanoic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 3-phenylbutanoyl chloride. This highly electrophilic acid chloride then reacts with 2-aminothiazole. The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. ncert.nic.in
Peptide Coupling Agents: A milder and often more efficient approach employs coupling agents to activate the carboxylic acid in situ. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) are widely used. mdpi.com In this method, DCC reacts with the carboxyl group of 3-phenylbutanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 2-aminothiazole, forming the desired amide bond and releasing dicyclohexylurea (DCU) as a byproduct. mdpi.com
Mechanistic Considerations: The mechanism of amide formation via a coupling agent like DCC begins with the protonation of the carbodiimide (B86325) nitrogen by the carboxylic acid. The resulting carboxylate anion then attacks the central carbon of the carbodiimide, forming the O-acylisourea intermediate. The amino group of 2-aminothiazole then acts as the nucleophile, attacking the carbonyl carbon of this activated intermediate. This tetrahedral intermediate subsequently collapses to form the stable amide bond and the DCU byproduct.
Below is a table of common coupling agents used for amide bond formation.
Table 1: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Full Name | Byproduct | Notes |
|---|---|---|---|
| DCC | N,N′-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective, but DCU can be difficult to remove. |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea (B33335) | Byproduct is easily removed by aqueous workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Tetramethylurea | High coupling efficiency, reduces racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Tetramethylurea | Similar to HATU, very effective. |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound and Analogs
The synthesis of this compound requires careful control over several aspects of selectivity.
Chemoselectivity : The 2-aminothiazole precursor contains two nitrogen atoms: the endocyclic ring nitrogen and the exocyclic amino group. During the acylation step, the reaction must selectively occur at the exocyclic amine. This is generally achieved because the exocyclic amino group is significantly more nucleophilic and basic than the sp²-hybridized endocyclic nitrogen, whose lone pair contributes to the aromaticity of the thiazole ring. Therefore, acylation preferentially forms the N-thiazolyl amide rather than acylating the ring nitrogen.
Regioselectivity : The regiochemical outcome is primarily determined during the synthesis of the precursors. The Hantzsch synthesis for 2-aminothiazole, for example, is highly regioselective, ensuring the amino group is at the 2-position. Similarly, the synthesis of 3-phenylbutanoic acid must be controlled to place the phenyl substituent at the C-3 position.
Stereoselectivity : The C-3 carbon of the butanamide core is a chiral center. Without the use of chiral catalysts or resolutions, the synthesis will result in a racemic mixture of (R)- and (S)-enantiomers. To produce a single enantiomer of this compound, an asymmetric synthesis is required. This could involve:
An enantioselective synthesis of the 3-phenylbutanoic acid precursor.
The use of chiral resolving agents to separate the enantiomers of the final product or an intermediate.
Catalytic asymmetric methods, such as enantioselective hydrogenation or aldol (B89426) reactions, during the construction of the butanamide backbone. nih.gov
Exploration of Novel Synthetic Routes and Catalytic Systems for Butanamide Derivatives
Modern organic synthesis continually seeks more efficient, sustainable, and versatile methods. The synthesis of butanamide derivatives and their heterocyclic precursors has benefited from these advancements.
Novel Routes to Thiazole Precursors: Recent developments in heterocyclic synthesis have focused on green chemistry principles. bepls.com One-pot, three-component reactions catalyzed by an organo-base like piperidine (B6355638) have been developed to synthesize complex pyrano-thiazole derivatives. researchgate.net These methods offer advantages such as mild reaction conditions, shorter reaction times, and easy product isolation. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, enabling rapid, solvent-free, and catalyst-free synthesis of thiazole derivatives in high yields. bepls.com
Novel Catalytic Systems for Butanamide Synthesis: The formation of the amide bond, a fundamental transformation, is also a subject of intense research to replace classical stoichiometric reagents with more efficient catalytic systems. While traditional methods are robust, they often generate significant waste. Novel catalytic systems aim to overcome these limitations.
Table 2: Selected Novel Catalytic Systems for Amide Synthesis
| Catalytic System | Description | Advantages |
|---|---|---|
| Boron-based Catalysts | Catalysts like boric acid can facilitate the direct amidation of carboxylic acids and amines. | Low toxicity, readily available, and environmentally benign. |
| Transition Metal Catalysts (e.g., Ni, Fe, Ru) | Nickel-catalyzed reductive cross-coupling of nitriles with amines provides a novel route to amides. mdpi.com Ruthenium catalysts have been used for C-H activation followed by cyanation and subsequent elaboration. mdpi.com | High efficiency, novel reactivity, and potential for new bond formations. |
| Enzymatic Catalysis | Lipases and other enzymes can be used to catalyze amide bond formation. | High selectivity (chemo-, regio-, and stereo-), mild conditions, and environmentally friendly. |
| Organocatalysis | Bifunctional catalysts, such as those based on glycine (B1666218), have been shown to promote certain cyclization reactions leading to heterocyclic amides. researchgate.net | Metal-free, avoids toxic heavy metals, and can provide high stereoselectivity. |
These innovative approaches offer powerful alternatives for constructing butanamide derivatives, often with improved efficiency and sustainability.
Chemical Reactivity and Derivatization Pathways of the this compound Scaffold
The this compound scaffold possesses several functional groups that can be targeted for further chemical modification, allowing for the creation of a library of analogues.
The Thiazole Ring : The thiazole ring is a key site for derivatization. While the amide linkage deactivates the ring towards electrophilic substitution, reactions are still possible under specific conditions. For instance, other thiazole-containing compounds have been functionalized at various positions. nih.govnih.gov The C-5 position is often the most susceptible to electrophilic attack.
The Phenyl Ring : The phenyl group on the butanamide chain is amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. These reactions would introduce substituents onto the aromatic ring, modulating the electronic and steric properties of the molecule.
The Amide Linkage : The amide bond is robust but can be cleaved under strong acidic or basic hydrolytic conditions to revert to its constituent carboxylic acid and amine.
The Aliphatic Chain : The methylene (B1212753) protons adjacent to the carbonyl group (C-2) and the methine proton at the benzylic position (C-3) have some acidity and could potentially be involved in enolate-based reactions under strong basic conditions.
Analogous derivatization strategies have been reported for similar structures. For example, the carboxylic acid group of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid was converted into esters, hydrazides, and subsequently hydrazones, demonstrating the versatility of the scaffold for further modification. nih.gov A similar approach could be envisioned by first hydrolyzing the amide of the title compound and then derivatizing the resulting carboxylic acid.
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrophenyl-substituted analogue |
| Halogenation of Phenyl Ring | Br₂/FeBr₃ | Bromophenyl-substituted analogue |
| Thiazole Ring Modification | Vilsmeier-Haack (POCl₃/DMF) | Formylation at C-5 of the thiazole ring |
| Amide Hydrolysis | HCl (aq), heat or NaOH (aq), heat | 3-phenylbutanoic acid and 2-aminothiazole |
Molecular Structure, Conformation, and Theoretical Aspects of 3 Phenyl N 1,3 Thiazol 2 Yl Butanamide
Conformational Analysis and Flexibility of the Butanamide Chain and Thiazole (B1198619) Ring
The conformational landscape of molecules containing an amide linkage to a thiazole ring is governed by a delicate balance of steric and electronic effects. The butanamide chain in 3-phenyl-N-(1,3-thiazol-2-yl)butanamide introduces significant conformational flexibility around its single bonds. However, the amide bond (C-N) itself is known to have a substantial double bond character due to resonance, which restricts rotation and typically leads to planar cis or trans conformations. mdpi.com
Studies on related N-acyl-2-aminothiazoles reveal that the conformation is heavily influenced by intramolecular interactions. A key interaction observed in similar structures is the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (NTZL). nih.gov This interaction significantly stabilizes a semi-extended conformation, making it a dominant feature in the molecule's potential energy surface. nih.gov For instance, in thiazole-amino acid models, this N–H⋯NTZL hydrogen bond results in a particularly rigid and stable semi-extended conformation. nih.gov
Furthermore, the orientation of the thiazole ring relative to the amide group can be influenced by weaker, yet significant, interactions. Computational studies on N-(thiazol-2-yl)benzamide have shown that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen play a crucial role in conformational preference. researchgate.net In some crystal structures of related compounds, a close contact between the amide oxygen and the thiazole sulfur atom is observed, suggesting a stabilizing O···S interaction that is shorter than the sum of their van der Waals radii. researchgate.net
The flexibility of the butanamide chain, particularly the rotations around the C-C bonds, will lead to a variety of possible spatial arrangements of the phenyl group relative to the thiazole moiety. The specific preferred conformations would be those that minimize steric hindrance while maximizing stabilizing intramolecular forces.
Table 1: Key Torsional Angles and Interatomic Distances in Related Thiazole Amide Structures
| Parameter | Description | Typical Values/Observations in Related Compounds | Significance |
| Amide Bond | Torsion angle defining cis/trans isomerism. | Predominantly trans due to lower steric hindrance. | Defines the overall backbone shape. |
| N-H···NTZL Distance | Intramolecular hydrogen bond distance. | Can be short enough to indicate a strong stabilizing interaction. nih.gov | Greatly influences the conformational rigidity. nih.gov |
| O···S Distance | Distance between amide oxygen and thiazole sulfur. | In some crystal structures, this is shorter than the van der Waals radii, indicating a stabilizing interaction. researchgate.net | Affects the relative orientation of the amide and thiazole planes. researchgate.net |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries, calculate energies of different conformers, and analyze molecular orbitals. excli.descispace.com
Electronic Structure and Reactivity: The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scispace.com For related phenylacetamide and benzohydrazide (B10538) derivatives, DFT calculations have been used to demonstrate that intramolecular charge transfer occurs from donor to acceptor groups through conjugated pathways. scispace.com In the case of this compound, the phenyl ring and the thiazole ring are likely to be the primary sites of electronic activity.
Natural Bond Orbital (NBO) analysis is another valuable computational technique that can quantify specific intramolecular interactions. For instance, NBO analysis has been used to confirm weak stabilizing interactions between oxygen and sulfur atoms in N-(thiazol-2-yl) benzamide. researchgate.net It can also elucidate hyperconjugative interactions that contribute to the stability of certain conformations.
Spectroscopic Predictions: DFT calculations are also employed to predict vibrational spectra (e.g., IR and Raman) and NMR chemical shifts. By calculating the vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. Similarly, methods like the Gauge-Invariant Atomic Orbital (GIAO) can be used to predict 1H and 13C NMR chemical shifts, which are invaluable for structure confirmation. researchgate.net
Table 2: Typical Outputs from DFT Calculations on Related Amide Systems
| Calculation Type | Information Obtained | Relevance to this compound |
| Geometry Optimization | Lowest energy 3D structure, bond lengths, bond angles, dihedral angles. | Predicts the most stable conformation(s). |
| Frequency Calculation | Vibrational modes and their frequencies (IR/Raman spectra), zero-point energies. | Aids in spectral interpretation and confirms stationary points as minima. |
| HOMO-LUMO Analysis | Energy levels of frontier orbitals and the energy gap. scispace.com | Indicates chemical reactivity, stability, and electronic transition properties. scispace.com |
| NBO Analysis | Charge distribution, intramolecular charge transfer, and specific orbital interactions (e.g., hydrogen bonds). researchgate.netiau.ir | Quantifies the strength of stabilizing intramolecular forces. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electrophilic and nucleophilic sites. | Predicts sites for intermolecular interactions and chemical reactions. |
Intermolecular Interactions and Self-Assembly Principles (if applicable in a theoretical context)
The functional groups within this compound—specifically the amide N-H group (a hydrogen bond donor), the amide carbonyl oxygen (a hydrogen bond acceptor), and the thiazole nitrogen (a hydrogen bond acceptor)—are prime candidates for forming strong intermolecular hydrogen bonds. These interactions are fundamental to the molecule's solid-state packing and potential for self-assembly.
Theoretical and crystallographic studies of similar compounds, such as N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, show that molecules can be linked by various hydrogen bonds, including N—H⋯O and C—H⋯N interactions, to form extended supramolecular structures like ribbons and sheets. nih.gov In the crystal structure of a polymorph of N-(1,3-thiazol-2-yl)benzamide, distinct hydrogen-bonded dimer geometries are observed. researchgate.net
The principles of self-assembly in a theoretical context for this molecule would revolve around the formation of robust hydrogen-bonded synthons. The most probable and stable of these would be the amide-amide N—H⋯O hydrogen bond, leading to the formation of dimers or catemers (chains). The thiazole nitrogen can also compete as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional networks. nih.gov
Table 3: Potential Intermolecular Interactions and Their Role in Self-Assembly
| Interaction Type | Donor/Acceptor Groups Involved | Potential Supramolecular Motif |
| N—H···O Hydrogen Bond | Amide N-H (donor) and Amide C=O (acceptor). | Dimer formation, chains (catemers). nih.gov |
| N—H···N Hydrogen Bond | Amide N-H (donor) and Thiazole N (acceptor). nih.gov | Links molecules into dimers or extended networks. nih.gov |
| C—H···O/N Hydrogen Bond | Phenyl/Alkyl C-H (donor) and Amide C=O or Thiazole N (acceptor). researchgate.netnih.gov | Contributes to the stability of the 3D crystal packing. researchgate.net |
| π-π Stacking | Phenyl rings and/or Thiazole rings. | Stabilizes the crystal structure through parallel or offset stacking. |
Pharmacological and Biological Activity Investigations of 3 Phenyl N 1,3 Thiazol 2 Yl Butanamide: Pre Clinical Studies
In Vitro Biological Target Identification and Validation
In vitro studies are fundamental in elucidating the mechanism of action of a new chemical entity. For the thiazole (B1198619) scaffold, research has identified interactions with various biological targets, including enzymes and receptors, and has begun to map their influence on cellular signaling.
Enzyme Inhibition Studies and Kinetic Analysis
Thiazole derivatives have been identified as inhibitors of several enzymes. For instance, a series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas, which share structural similarities with the thiazole-phenylamide core, were evaluated for their inhibitory activity against casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), two enzymes implicated in the pathophysiology of Alzheimer's disease. nih.gov Several compounds in this class were found to be submicromolar inhibitors of CK1, and two compounds demonstrated dual inhibitory activity against both CK1 and ABAD, suggesting a potential therapeutic advantage in targeting multiple pathological processes. nih.gov
Kinetic analysis is crucial for characterizing the nature of enzyme inhibition. Studies on other enzyme inhibitors, such as the inhibition of phenylalanine ammonia-lyase (PAL) by phenylalanine analogues, illustrate the types of analyses that are performed. nih.gov For example, the conformationally restricted analogue 2-aminoindan-2-phosphonic acid (AIP) was found to be a competitive, time-dependent inhibitor of PAL. nih.gov Kinetic analysis revealed that the enzyme-inhibitor complex forms in a single "slow" step and that the inhibition is reversible, characterizing it as a slow-binding inhibitor. nih.gov Such detailed kinetic studies are essential to fully understand the potency and mechanism of newly identified enzyme inhibitors.
Table 1: Examples of Enzyme Inhibition by Thiazole-Containing Analogs
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| 1-(Benzo[d]thiazol-2-yl)-3-phenylureas | Casein Kinase 1 (CK1), Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) | Identification of submicromolar CK1 inhibitors and dual CK1/ABAD inhibitors. | nih.gov |
| Bi-heterocyclic propanamides | Urease | Entire series showed promising urease inhibitory potential. | nih.gov |
Receptor Binding and Functional Assay Profiling
A significant finding for this structural class comes from the investigation of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC). semanticscholar.org ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. semanticscholar.org In a library screening, a novel ZAC antagonist was identified, leading to the functional characterization of 61 of its analogs. semanticscholar.org
Functional assays using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes determined that several analogs were potent ZAC inhibitors, with IC50 values in the low micromolar range (1–3 µM). semanticscholar.org One particularly well-characterized analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist. It showed no significant agonist, antagonist, or modulatory activity at other related receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 µM. semanticscholar.org
Further investigation into the mechanism revealed that the antagonism is largely noncompetitive with the zinc-induced signaling. This, along with evidence that the compound targets the transmembrane and/or intracellular domains of the receptor, suggests that N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators of ZAC. semanticscholar.org The slow onset of the channel block by TTFB also suggests its inhibition is state-dependent. semanticscholar.org
Modulation of Cellular Pathways and Signaling Cascades
The inhibition of enzymes and receptors by small molecules directly leads to the modulation of intracellular signaling pathways. nih.gov By blocking the ZAC ion channel, N-(thiazol-2-yl)-benzamide analogs prevent the influx of ions that would normally occur upon channel activation. semanticscholar.org This directly modulates cellular signaling cascades that are dependent on changes in ion concentration and membrane potential.
The ability of flavonoids, for instance, to modulate pathways such as phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) highlights how small molecules can alter cellular functions by affecting the phosphorylation state of target proteins and modulating gene expression. nih.gov Similarly, the benzothiazole-phenyl analogs, through their action as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), can modulate signaling pathways related to pain and inflammation. escholarship.orgresearchgate.net The inhibition of these enzymes leads to an increase in the levels of their endogenous substrates, which in turn act on various downstream targets to produce a therapeutic effect. escholarship.org
Structure-Activity Relationship (SAR) Studies of 3-phenyl-N-(1,3-thiazol-2-yl)butanamide and Its Analogs
SAR studies are critical for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Research on analogs of this compound has provided valuable information on how modifications to the phenyl ring and the amide chain affect biological activity.
Impact of Phenyl Ring Substitutions on Biological Activity
The substitution pattern on the phenyl ring has a profound impact on the activity of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. semanticscholar.org SAR studies revealed that both the position and the nature of the substituent are crucial.
For example, a 3-fluorophenyl analog was found to be roughly equipotent with a lead compound, mediating almost complete inhibition of ZAC at 10 µM. semanticscholar.org In contrast, a 2,3,4,5,6-pentafluorophenyl analog was a considerably weaker antagonist. semanticscholar.org The introduction of methyl, ethoxy, or acetyl groups at the 3-position also substantially decreased ZAC antagonism, whereas a 3-dimethylamino group resulted in a compound with roughly equipotent activity to the lead. semanticscholar.org The inactivity of a 3,5-dichlorophenyl analog further highlighted the sensitivity of the receptor to the substitution pattern on the phenyl ring. semanticscholar.org
In other studies on related benzothiazole (B30560) structures, disubstitution on the phenyl ring with methoxy (B1213986) groups was shown to reduce cytotoxicity while enhancing DNA-ligand stability in the context of radioprotectors. nih.gov The position of a nitro group (ortho, meta, or para) on the phenyl ring of N-(benzo[d]thiazol-2-yl)-nitrobenzamide was also found to be pivotal in determining the crystal packing and electronic properties of the molecules. mdpi.com
Table 2: Effect of Phenyl Ring Substitutions on ZAC Antagonist Activity for N-(thiazol-2-yl)-benzamide Analogs
| Phenyl Ring Substitution | Position | Effect on ZAC Inhibition | Reference |
|---|---|---|---|
| Fluoro | 3 | Maintained high potency | semanticscholar.org |
| Pentafluoro | 2,3,4,5,6 | Considerably weaker antagonist | semanticscholar.org |
| Methyl | 3 | Substantially decreased activity | semanticscholar.org |
| Ethoxy | 3 | Substantially decreased activity | semanticscholar.org |
| Acetyl | 3 | Substantially decreased activity | semanticscholar.org |
| Dimethylamino | 3 | Maintained high potency | semanticscholar.org |
| Dichloro | 3,5 | Resulted in an inactive analog | semanticscholar.org |
Influence of Butanamide Chain Modifications on Target Affinity and Selectivity
While direct SAR studies on the butanamide chain of this compound are not widely available, research on related structures provides insights into how modifying the linker between the aromatic and heterocyclic rings can affect activity. In a series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas, the urea (B33335) linker was a key element for the dual inhibition of CK1 and ABAD enzymes. nih.gov
In studies of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives, modifications to the propanoic acid chain were explored. nih.govmdpi.com For example, esterification of the carboxylic acid or its conversion to a hydrazide, and subsequently to a hydrazone, were performed to create a series of new derivatives. nih.gov These modifications were shown to influence the antimicrobial activity of the compounds, indicating that the nature of the chain and its terminal functional group are important for biological interactions. nih.govmdpi.com Similarly, studies on other classes of compounds have shown that modifications to ester side chains, such as varying the length and branching of an acyl group, can significantly alter cytotoxic potency. mdpi.com This general principle underscores the importance of exploring modifications to the butanamide chain of the title compound to modulate its target affinity and selectivity.
Role of the Thiazole Moiety in Pharmacological Potency and Specificity
The 1,3-thiazole ring is a fundamental heterocyclic scaffold that plays a critical role in medicinal chemistry, often described as a "pharmacophore nucleus". globalresearchonline.netnih.gov Its presence in the structure of this compound is integral to the compound's potential pharmacological activity. The thiazole moiety is a five-membered aromatic ring containing both a sulfur and a nitrogen atom, which imparts a unique set of electronic properties and hydrogen-bonding capabilities. fabad.org.tr This structure is a key component in numerous FDA-approved drugs, including antibacterial, anticancer, and anti-inflammatory agents, highlighting its importance in drug design. globalresearchonline.netnih.govfabad.org.tr
The pharmacological potency and specificity of thiazole-containing compounds are heavily influenced by the substituents attached to the ring. nih.gov Modifications at various positions on the thiazole ring can produce a diverse spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov For instance, structure-activity relationship (SAR) analyses have shown that the nature of the group on the phenyl ring, which is attached to the thiazole, is often essential for biological activity. nih.gov The thiazole nucleus acts as a rigid scaffold that correctly orients the pharmacologically important substituents—in this case, the 3-phenylbutanamide (B13335818) side chain—in a three-dimensional space to facilitate optimal interaction with a biological target. nih.gov The ability of the nitrogen and sulfur heteroatoms to engage in various non-covalent interactions further contributes to the binding affinity and specificity of the molecule for its target receptor or enzyme. wisdomlib.org
Mechanisms of Action (MOA) Elucidation at Molecular and Cellular Levels
The thiazole-amide chemical scaffold, characteristic of this compound, has been associated with a variety of mechanisms of action at the molecular and cellular levels. Research on structurally related compounds provides insight into the potential pathways through which the title compound may exert its effects.
Thiazole derivatives have been identified as potent inhibitors of a wide range of biological targets. nih.gov At a molecular level, these mechanisms include:
Enzyme Inhibition: Many thiazole-based compounds function by inhibiting key enzymes. For example, certain derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in angiogenesis, thereby displaying anticancer potential. mdpi.com Other related compounds act as inhibitors of protein tyrosine kinases, topoisomerase, and histone deacetylases (HDAC). nih.govnih.gov
Receptor Modulation: A notable mechanism for N-(thiazol-2-yl)-benzamide analogs is the selective antagonism of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org These compounds have been shown to act as negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor rather than the agonist binding site. semanticscholar.org
Disruption of Cellular Processes: At the cellular level, thiazole compounds have been found to induce apoptosis (programmed cell death) and interfere with the assembly of microtubules, which are crucial for cell division. nih.govnih.gov They can also modulate critical signaling pathways such as NFkB/mTOR/PI3K/AkT, which are often dysregulated in cancer. nih.gov
Some synthesized N,N-disubstituted β-amino acids containing a thiazole ring have demonstrated significant antimicrobial activity, suggesting interference with essential bacterial pathways. researchgate.netnih.gov The specific molecular and cellular targets of this compound require direct investigation, but the activities of its structural analogs suggest it may operate through one or more of these established mechanisms.
In Vivo Efficacy Studies in Relevant Animal Models of Disease
While in vitro studies provide a foundational understanding of a compound's biological activity, in vivo studies in relevant animal models are crucial for evaluating efficacy and therapeutic potential. The thiazole scaffold is present in numerous drugs with proven in vivo activity, such as the anti-HIV agent Ritonavir and the anticancer drugs Dasatinib and Tiazofurin. globalresearchonline.net For example, SR 121787, a compound containing a 1,3-thiazole moiety, has demonstrated potent antithrombotic effects in animal models by acting as a fibrinogen receptor antagonist. evitachem.com This highlights the potential for thiazole derivatives to be developed into effective therapeutic agents. evitachem.com However, specific in vivo efficacy studies focusing on this compound are not extensively detailed in the currently reviewed literature. Further research using animal models of relevant diseases, such as cancer or infectious diseases, would be necessary to determine its therapeutic efficacy.
Comparative Biological Activity with Structurally Related Thiazole-Amide Compounds
Comparing the biological activity of this compound with structurally related compounds is essential for understanding its structure-activity relationships (SAR). Studies on various series of thiazole-amide derivatives reveal how minor structural modifications can significantly impact potency and selectivity.
One study investigated a series of N-(thiazol-2-yl)-benzamide analogs for their ability to inhibit the Zinc-Activated Channel (ZAC). semanticscholar.org The results showed that substitutions on both the thiazole and phenyl rings dramatically influenced antagonist activity. The introduction of a tert-butyl group at position 4 of the thiazole ring was found to be beneficial for activity. semanticscholar.org
Table 1: Comparative Activity of N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists
| Compound | Substitution on Thiazole Ring (Position 4) | Substitution on Phenyl Ring | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Analog 1 | Methyl | 2-chloro, 5-bromo | ~3 | semanticscholar.org |
| Analog 2b | tert-Butyl | 2-chloro, 5-bromo | ~1 | semanticscholar.org |
| TTFB (5a) | tert-Butyl | 3-fluoro | ~1-3 | semanticscholar.org |
| Analog 5f | tert-Butyl | 3-dimethylamino | ~1-3 | semanticscholar.org |
Data is estimated from graphical representations in the source literature.
In another line of research, the antimicrobial activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives was evaluated. researchgate.netmdpi.com The study found that substituents at the 4-position of the thiazole ring were critical for antibacterial potency. Among the tested compounds, the derivative with a phenyl group at this position showed the highest activity. mdpi.com
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Thiazole Derivatives
| Compound | Substituent at Thiazole Position 4 | Staphylococcus aureus (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 5 | -H | researchgate.net | |
| Compound 8 | -Phenyl | researchgate.net | |
| Compound 11 | -Naphthoquinone ring | researchgate.net |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
These comparative studies underscore the modular nature of the thiazole-amide scaffold, where systematic chemical modifications can be used to fine-tune biological activity and develop compounds with improved potency and specificity. wisdomlib.orgijpsjournal.com
Computational Chemistry and Cheminformatics Approaches to 3 Phenyl N 1,3 Thiazol 2 Yl Butanamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-phenyl-N-(1,3-thiazol-2-yl)butanamide, docking studies are crucial for identifying potential protein targets and elucidating the specific molecular interactions that govern its binding affinity.
Research on related thiazole-amide scaffolds has shown that these compounds can bind to a variety of protein targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. For instance, docking studies on thiazole (B1198619) derivatives have identified potential binding modes within the active sites of enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and various microbial enzymes such as FabH and dTDP-rhamnose inhibitors. acs.orgjddtonline.infowjarr.com
The binding of these ligands is typically characterized by a combination of interactions:
Hydrogen Bonding: The amide linkage (-CONH-) in the butanamide portion and the nitrogen atom in the thiazole ring are key sites for forming hydrogen bonds with amino acid residues (e.g., arginine, tyrosine) in a protein's active site. nih.gov
Hydrophobic Interactions: The phenyl group and the aliphatic part of the butanamide chain can engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., leucine, valine, phenylalanine) within the binding pocket.
π-π Stacking: The aromatic phenyl and thiazole rings can participate in π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and histidine, further stabilizing the ligand-protein complex. frontiersin.org
A molecular docking study of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea (B33335) derivatives with the human adenosine (B11128) A2A receptor demonstrated that these compounds fit into the inhibitor binding cavity in a manner similar to a known ligand, ZM-241385. nih.gov Similarly, docking analyses of thiazole analogues as α-glucosidase inhibitors revealed that the ligand with the highest binding energy formed critical interactions within the enzyme's active site. researchgate.net These studies underscore the utility of molecular docking in rationalizing the structure-activity relationships of thiazole-containing compounds.
| Protein Target | Ligand Scaffold | Key Interactions Observed in Docking Studies | Reference |
| Cyclooxygenase-2 (COX-2) | Thiazole Carboxamide | Hydrogen bonding, hydrophobic interactions with residues like TYR355 and ARG120. acs.orgnih.gov | acs.orgnih.gov |
| α-Glucosidase | Thiazole Analogues | Multiple hydrogen bonds and hydrophobic interactions within the active site. researchgate.net | researchgate.net |
| Human Adenosine A2A Receptor | Naphtha[1,2-d]thiazolyl Urea | Hydrophilic and lipophilic interactions, similar binding mode to native ligand. nih.gov | nih.gov |
| Tubulin | Thiazole Derivatives | Binding at the colchicine (B1669291) binding site, forming hydrogen bonds and hydrophobic interactions. nih.gov | nih.gov |
| FabH (M. tuberculosis) | N-substituted Thiazole | Multiple hydrogen bonds and favorable docking scores indicating strong binding. wjarr.com | wjarr.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Butanamide and Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding which structural, physicochemical, or electronic properties are critical for their function.
For butanamide and thiazole derivatives, numerous 2D and 3D-QSAR studies have been conducted to model activities such as antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netlaccei.orgimist.ma
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., LogP for lipophilicity). Studies on thiazole derivatives have shown that descriptors related to hydrophilicity and hydrogen bond counts can be crucial for antimicrobial activity. researchgate.net A 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase inhibitors generated a model with a good correlation coefficient, indicating its predictive ability. laccei.org
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D alignment of the molecules. These descriptors represent the steric, electrostatic, and hydrophobic fields surrounding the molecules. 3D-QSAR studies on thiazole derivatives have often highlighted the dominant role of electrostatic and steric effects in determining binding affinities. nih.govresearchgate.net For instance, a 3D-QSAR model for thiazole derivatives as antimicrobial agents showed high predictive accuracy (pred_r² = 0.957), with electrostatic fields being a key determinant. researchgate.net
The development of a robust QSAR model involves selecting a training set of molecules with known activities, calculating relevant descriptors, generating a mathematical model, and validating it using an external test set of compounds. researchgate.netimist.ma
| QSAR Study Subject | Model Type | Key Findings/Descriptors | Statistical Significance (Example) | Reference |
| Thiazole Derivatives (Antimicrobial) | 2D-QSAR & 3D-QSAR | Hydrophilicity, hydrogen count, and electrostatic effects are important. | 3D-QSAR: q² = 0.899, pred_r² = 0.957 | researchgate.net |
| Thiazole Derivatives (5-LOX Inhibitors) | 2D-QSAR | Model built using multiple linear regression with descriptors like AATSC4c and GATS5s. | r² = 0.626, r²_test = 0.621 | laccei.org |
| Thiazole Derivatives (PIN1 Inhibitors) | 2D-QSAR (MLR, ANN) | Descriptors MR, LogP, and ELUMO were significant in the MLR model. | ANN Model: R²_test = 0.98 | imist.ma |
| Thiazole Analogues (α-glucosidase inhibitors) | QSAR (GFA) | Model selected based on statistical fitness to predict inhibitory activity. | R² = 0.906, Q²cv = 0.861 | researchgate.net |
| Nicotinamide Analogs (Btk inhibitors) | 4D-QSAR | Receptor-dependent model highlighting interactions with specific residues like Tyr551. | r² = 0.743 | nih.gov |
Molecular Dynamics Simulations of this compound within Biological Environments
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For this compound, MD simulations are used to assess the stability of its docked pose within a protein's binding site and to understand how the complex behaves in a more realistic, solvated environment.
An MD simulation can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds. frontiersin.org Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the complex. A stable RMSD over time suggests that the ligand remains securely bound in its initial predicted pose.
Furthermore, MD simulations are used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of binding affinity than docking scores alone. acs.org Integrated analyses combining docking and MD simulations have been used to confirm that specific thiazole-2-yl amide derivatives target succinate (B1194679) dehydrogenase, thereby interfering with fungal growth. nih.gov Similarly, MD simulations of newly identified TIM-3 inhibitors helped confirm stable interactions within the binding pocket. frontiersin.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Pre-clinical Contexts
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, saving significant resources.
For this compound and related thiazole-amides, computational models can predict a range of properties:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding where the compound will travel in the body.
Metabolism: Models can predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is crucial for determining its half-life.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, or mutagenicity can be flagged early.
Many studies on thiazole derivatives include an in silico ADME analysis. nih.govnih.govnih.gov These analyses often involve checking for compliance with rules like Lipinski's Rule of Five, which suggests that orally active drugs should have a molecular weight < 500 Da, a LogP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. biotech-asia.org
| Compound Class | Predicted ADME/Tox Property | Method/Tool | Key Findings | Reference |
| Thiadiazole-based Molecules | ADMET and Drug-likeness | SwissADME, PreADMET | Compounds showed acceptable absorption, distribution, and good oral bioavailability, with no predicted toxicity. nih.gov | nih.gov |
| Thiazole Schiff Base Derivatives | ADMET Prediction | In silico tools | Evaluation of pharmacokinetic properties to guide synthesis and testing. | nih.gov |
| Phenyl Thiazol-2-amine Derivatives | ADME Properties | Schrodinger software | All compounds' ADME properties were within acceptable limits for further evaluation. rjsocmed.com | rjsocmed.com |
| 1-3-[3-(Substituted Phenyl) prop-2-enoyl) Phenyl Thiourea (B124793) | ADMET Analysis | SwissADME, Pre-ADMET | The ligand showed good gastric retention and plasma protein binding with few predicted toxicities. biotech-asia.org | biotech-asia.org |
Virtual Screening and De Novo Design Strategies for Related Thiazole-Amide Scaffolds
Virtual screening and de novo design are powerful cheminformatics strategies for discovering novel bioactive compounds. These methods leverage the structural information of a target protein or known active ligands.
Virtual Screening (VS): This involves computationally screening large libraries of compounds (hundreds of thousands to millions) to identify those that are most likely to bind to a specific biological target. The screening can be ligand-based (searching for molecules similar to a known active compound) or structure-based (docking compounds into the target's binding site). Virtual screening of thiazole derivatives has been successfully used to identify potential inhibitors for targets like M. tuberculosis enzymes. jddtonline.info
De Novo Design: This approach involves designing a novel molecule from scratch or by growing a small fragment within the active site of a target protein. The process is guided by the steric and electronic properties of the binding pocket. For thiazole-amide scaffolds, a known inhibitor or a fragment hit can be used as a starting point. nih.govacs.org New functional groups can be added computationally to optimize interactions with the target, and the newly designed compounds are then scored for their predicted binding affinity and drug-like properties. This strategy was employed to develop thiazole-2-yl amide derivatives as promising antifungal agents by gradually modifying the structure based on docking results. nih.gov
These computational strategies significantly expand the chemical space that can be explored, increasing the probability of finding novel and potent lead compounds for drug development.
Metabolic Fate and Biotransformation Pathways of 3 Phenyl N 1,3 Thiazol 2 Yl Butanamide in Pre Clinical Systems
Identification of Metabolites via In Vitro Metabolic Stability Assays
There is no published research detailing the use of in vitro systems, such as liver microsomes or hepatocytes from animal models, to identify the metabolites of 3-phenyl-N-(1,3-thiazol-2-yl)butanamide. Consequently, no data table of identified metabolites can be provided.
Proposed Metabolic Pathways and Enzyme Systems Involved in Biotransformation
Without experimental data, any discussion of the metabolic pathways and the specific enzyme systems, such as cytochrome P450 (CYP) isozymes, that might be involved in the biotransformation of this compound would be purely speculative and would not adhere to the required scientific accuracy of this article.
Comparative Metabolism Across Different Pre-clinical Species
No studies have been published that compare the metabolism of this compound across different pre-clinical species. Such studies are essential for understanding species-specific differences in drug metabolism and for extrapolating pre-clinical data to humans. The absence of this information means no comparative data table can be generated.
Derivatization and Lead Optimization Strategies for 3 Phenyl N 1,3 Thiazol 2 Yl Butanamide Analogs
Rational Design of Second-Generation Compounds Based on SAR and MOA
The rational design of next-generation analogs hinges on a detailed understanding of the compound's structure-activity relationship (SAR) and its mechanism of action (MOA). By identifying which parts of the molecule are critical for its biological activity and how it interacts with its target, researchers can make targeted modifications to enhance its performance.
Studies on related N-(thiazol-2-yl)-benzamide analogs have shown that the thiazole (B1198619) and phenyl rings are key areas for modification. For instance, in the development of antagonists for the Zinc-Activated Channel (ZAC), introducing a bulky tert-butyl group onto the thiazole ring was found to be beneficial for antagonist activity. semanticscholar.org This suggests that for 3-phenyl-N-(1,3-thiazol-2-yl)butanamide, exploring substitutions at the 4- and 5-positions of the thiazole ring could be a fruitful strategy.
The phenyl ring also offers a prime site for optimization. Research on N-(thiazol-2-yl)-benzamide analogs demonstrated that substituents on the phenyl ring significantly modulate activity. semanticscholar.org For example, a 3-fluorophenyl analog was found to be a potent inhibitor of ZAC, while other substitutions like methyl, ethoxy, or acetyl groups at the same position decreased activity. semanticscholar.org This highlights the sensitive dependence of potency on the electronic and steric properties of the phenyl ring substituent.
Understanding the MOA, whether it be enzyme inhibition, receptor modulation, or another biological interaction, is paramount. evitachem.com For example, if the compound acts as a negative allosteric modulator by binding to the transmembrane or intracellular domains of a receptor, as seen with some ZAC antagonists, second-generation designs would focus on enhancing interactions within this pocket rather than the orthosteric binding site. semanticscholar.org Similarly, if the butanamide linker is susceptible to metabolic degradation, designing analogs with increased metabolic stability becomes a priority. nih.gov
Table 1: SAR Insights from Related Thiazole Analogs
| Scaffold/Series | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-(thiazol-2-yl)-benzamides | Introduction of a 4-tert-butyl group on the thiazole ring | Beneficial for ZAC antagonist activity | semanticscholar.org |
| N-(thiazol-2-yl)-benzamides | 3-fluoro substitution on the phenyl ring | Potent ZAC inhibition | semanticscholar.org |
| N-(thiazol-2-yl)-benzamides | 3-methyl, 3-ethoxy, or 3-acetyl substitution on the phenyl ring | Decreased ZAC antagonist activity | semanticscholar.org |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acids | Phenyl substituent at the 4-position of the thiazole ring | High antibacterial activity | nih.gov |
Combinatorial Chemistry and Parallel Synthesis Approaches for Diversification
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis are indispensable tools. youtube.com These high-throughput techniques enable the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. nih.gov
Solid-phase organic synthesis is a particularly powerful method for this purpose. nih.gov The core scaffold can be anchored to a solid support (resin), allowing for the sequential addition of different building blocks. For example, a resin-bound 2-aminothiazole (B372263) could be acylated with a library of substituted phenylbutyric acids to generate a diverse set of final compounds. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away before the final compound is cleaved from the resin. thieme-connect.com
A potential parallel synthesis strategy for diversifying the this compound scaffold could involve three points of diversity:
R1 (Phenyl Ring Substituents): A variety of substituted 2-phenylacetonitriles could be used as starting materials to introduce diverse electronic and steric features on the phenyl ring. nih.gov
R2 (Linker Modification): The butanamide linker itself could be varied in length or rigidity.
R3 (Thiazole Ring Substituents): Different α-haloketones could be used in the Hantzsch thiazole synthesis step to introduce various substituents onto the thiazole ring. researchgate.net
This approach, often executed in multi-well plates, allows for the synthesis of hundreds of distinct molecules simultaneously. researchgate.net The resulting library provides a comprehensive dataset for SAR analysis, accelerating the identification of compounds with improved properties. thieme-connect.com
Strategies for Enhancing Selectivity, Potency, and Biological Profile through Structural Modification
Enhancing Potency: Potency can often be increased by optimizing the key interactions between the compound and its biological target. Based on SAR data from related series, this could involve:
Introducing Halogens: As seen with the potent 3-fluorophenyl analog of a ZAC antagonist, adding halogens like fluorine or chlorine to the phenyl ring can enhance binding affinity through favorable electronic interactions. semanticscholar.org
Exploring Bulky Groups: Adding bulky substituents, such as a tert-butyl or cyclopropyl (B3062369) group, to the thiazole ring can improve potency by filling a hydrophobic pocket in the binding site. semanticscholar.org
Hybridization: Incorporating fragments from other known active molecules is a common strategy. For example, adamantane (B196018) moieties have been used to improve the anti-inflammatory profile of other compounds. researchgate.net
Enhancing Selectivity: Selectivity is achieved when a compound binds much more strongly to its intended target than to off-targets. Strategies to improve selectivity include:
Targeting Unique Features: Modifications can be designed to exploit unique features of the target's binding site that are not present in related proteins. This was a key goal in the development of selective COX-2 inhibitors. researchgate.net
Fine-Tuning Substituents: The selective ZAC antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) was identified from a library of analogs, demonstrating that subtle changes can dramatically improve selectivity against other receptors. semanticscholar.org
Improving the Biological Profile: A compound's journey through the body is governed by its ADME (Absorption, Distribution, Metabolism, Excretion) properties. Structural modifications can significantly improve this profile:
Metabolic Stability: The butanamide linker or other metabolically "soft" spots can be modified. For instance, replacing a labile methyl group with a trifluoromethyl group or incorporating the amide into a more rigid ring system can block metabolic breakdown. nih.gov
Solubility and Permeability: The physicochemical properties can be tuned by adding or removing polar functional groups. For example, adding a basic amine or a carboxylic acid can improve aqueous solubility. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Structure/Class |
|---|---|
| This compound | Thiazolyl amide |
| N-[3-(1,3-thiazol-2-yl)phenyl]butanamide | Positional isomer of the subject compound |
| N-(thiazol-2-yl)-benzamide | Parent scaffold for ZAC antagonists |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Selective ZAC antagonist |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Thiazole derivative with antibacterial activity |
| Adamantane derivatives of thiazolyl-N-substituted amide | Anti-inflammatory agents |
| 2-phenylacetonitrile | Starting material for synthesis |
| 2-aminothiazole | Core heterocyclic structure |
Future Perspectives and Emerging Research Directions for 3 Phenyl N 1,3 Thiazol 2 Yl Butanamide
Potential for Further Lead Optimization and Pre-clinical Development
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For 3-phenyl-N-(1,3-thiazol-2-yl)butanamide, a systematic structure-activity relationship (SAR) study would be the logical first step. Research on analogous N-(thiazol-2-yl)-benzamide structures has demonstrated that modifications to both the phenyl and thiazole (B1198619) rings can dramatically influence biological activity. semanticscholar.orgnih.gov
For instance, in the development of antagonists for the Zinc-Activated Channel (ZAC), substituting the phenyl ring at different positions with groups like fluoro, methyl, or ethoxy significantly altered inhibitory potency. semanticscholar.orgnih.gov The 3-fluorophenyl analog, for example, was found to be a potent inhibitor. semanticscholar.org Similarly, modifications on the thiazole ring of related compounds have been shown to be critical for activity. nih.gov
Future optimization of this compound could involve:
Phenyl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring to probe hydrophobic and electronic interactions with a target protein. scienceopen.com
Butanamide Linker Modification: Altering the length and rigidity of the butanamide chain could optimize the compound's orientation within a target's binding site.
Thiazole Ring Decoration: Adding substituents to the C4 and C5 positions of the thiazole ring is a common strategy to improve target affinity and selectivity. mdpi.com
The findings from such studies would be crucial for advancing the most promising analogues into pre-clinical development, which involves more detailed biological and pharmacological evaluation.
Table 1: Exemplary Structure-Activity Relationship Insights from Analogous Thiazole Compounds
| Parent Scaffold | Modification | Impact on Activity | Reference |
|---|---|---|---|
| N-(thiazol-2-yl)-benzamide | Addition of 3-fluoro group to phenyl ring | Maintained high antagonist potency at ZAC | semanticscholar.org |
| N-(thiazol-2-yl)-benzamide | Addition of 2,3,4,5,6-pentafluoro groups to phenyl ring | Weaker ZAC antagonist | semanticscholar.orgnih.gov |
| Phenyl-thiazole scaffold | Replacement of phenyl ring with pyridine (B92270) ring | Potency highly dependent on nitrogen position | scienceopen.com |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The thiazole scaffold is renowned for its broad spectrum of biological activities. fabad.org.trnih.gov Derivatives have been investigated as antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govfabad.org.tr This versatility suggests that this compound could be screened against a wide array of biological targets to uncover novel therapeutic uses.
Research has highlighted the potential of thiazole-containing compounds in several key areas:
Antimicrobial Agents: Various substituted thiazoles have demonstrated significant antibacterial and antifungal properties. nih.govmdpi.com For example, certain 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids showed promising activity against bacterial strains. nih.govresearchgate.net
Anticancer Activity: The thiazole moiety is a key component of several anticancer agents. mdpi.com Novel thiazole analogues have shown potent antiproliferative activity against breast cancer cell lines by inhibiting targets like the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com
Antiviral Properties: Thiazole derivatives have been explored for activity against various viruses, including HIV and Hepatitis C. nih.govmdpi.com
Neurodegenerative Diseases: The structural motif is found in compounds investigated for the treatment of Alzheimer's disease. nih.govmdpi.com
Agricultural Applications: In a unique line of research, a related compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth and increase seed oil content, indicating potential applications in agriculture. nih.govnih.gov
Given this extensive history, a broad-based screening campaign for this compound and its derivatives is a promising future direction.
Table 2: Potential Therapeutic and Other Applications of the Thiazole Scaffold
| Therapeutic Area | Specific Activity/Target | Reference |
|---|---|---|
| Infectious Diseases | Antibacterial, Antifungal, Antiviral (HIV, Hepatitis C) | nih.gov, mdpi.com, fabad.org.tr |
| Oncology | Anticancer, Antiproliferative (e.g., against breast cancer) | nih.gov, mdpi.com |
| Inflammation | Anti-inflammatory | nih.gov, fabad.org.tr |
| Central Nervous System | Anticonvulsant, Antidepressant, Treatment of Alzheimer's | nih.gov, nih.gov, mdpi.com |
| Metabolic Diseases | Antidiabetic | nih.gov, mdpi.com |
Integration with Advanced Synthetic Methodologies and Sustainable Chemistry Principles
The synthesis of this compound can benefit from both established and modern synthetic techniques. The classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a reliable method for constructing the core heterocyclic ring. nih.govresearchgate.net The final amide bond can be formed using standard coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com
Future research should focus on integrating more advanced and sustainable methodologies. Key opportunities include:
Green Chemistry: Employing environmentally benign solvents and reaction conditions. Research on related thiazole syntheses has demonstrated success using water as a solvent, which significantly improves the environmental profile of the process. nih.govresearchgate.net The use of recyclable ionic liquids has also been reported for reactions involving related heterocyclic structures. researchgate.net
Catalysis: Using catalysts to improve reaction efficiency and reduce waste. Glycine (B1666218) has been used as a bifunctional catalyst in related syntheses. researchgate.net
Flow Chemistry: Migrating the synthesis to a continuous flow platform could enhance safety, reproducibility, and scalability while allowing for rapid optimization of reaction conditions.
Biocatalysis: Exploring enzymatic transformations for specific steps, such as chiral resolutions or selective functional group manipulations, could provide highly efficient and stereoselective routes to novel derivatives.
By embracing these modern synthetic principles, the production of this compound and its analogues can become more efficient, cost-effective, and environmentally friendly.
Role of this compound in Fragment-Based Drug Discovery and Chemical Biology
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments and then growing or linking them to build a more potent molecule. frontiersin.orguoc.gr The thiazole scaffold is an attractive building block for FBDD campaigns due to its wide range of biological activities and its presence in several approved drugs. nih.gov
The compound this compound can be viewed within the FBDD paradigm in two ways:
As an elaborated fragment: A smaller fragment, such as 2-aminothiazole (B372263), could be identified in an initial biophysical screen (e.g., X-ray crystallography, NMR spectroscopy). frontiersin.org Subsequent fragment-to-lead efforts would involve "growing" the fragment by adding the 3-phenylbutanamide (B13335818) side chain to improve affinity and occupy adjacent pockets in the target protein. uoc.gr
As a source of new fragments: The molecule itself could be deconstructed into smaller fragments for inclusion in a screening library.
However, researchers note that some thiazole derivatives, particularly 2-aminothiazoles, can be "frequent hitters" or promiscuous inhibitors in screening assays. nih.gov Therefore, any hits containing this scaffold must be carefully validated using multiple orthogonal biophysical assays to confirm specific, on-target engagement and rule out non-specific modes of inhibition. nih.gov
In chemical biology, well-characterized derivatives of this compound could serve as chemical probes to investigate the function of specific proteins or pathways, helping to elucidate complex biological processes.
Q & A
Q. What are the common synthetic routes for preparing 3-phenyl-N-(1,3-thiazol-2-yl)butanamide, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 1,3-thiazol-2-amine with a suitable acyl chloride (e.g., 3-bromopropanoyl chloride) in a basic aqueous solution (e.g., 5% Na₂CO₃) to form the amide bond . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
- Purification : Recrystallization from ethanol or methanol yields high-purity products.
For derivatives, post-functionalization (e.g., introducing phenyl groups) may require Suzuki coupling or Friedel-Crafts alkylation .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in analogous compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, SC-XRD confirmed the planar conformation of the thiazole ring and hydrogen-bonding motifs (N–H···S/N interactions) critical for stability . Use SHELX programs (e.g., SHELXL for refinement) to model thermal displacement parameters and validate bond lengths/angles against standard databases (e.g., Cambridge Structural Database) . ORTEP-3 can generate graphical representations to visualize torsional angles and packing motifs .
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., thiazole C–H at δ 7.2–7.5 ppm, amide N–H at δ 10–12 ppm) .
- IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
- Mass spectrometry (FABMS/ESI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of phenyl or thiazole moieties) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl or thiazole rings influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antibacterial activity by increasing electrophilicity and membrane permeability .
- Steric hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl) may reduce binding affinity to target enzymes (e.g., bacterial DHPS) but improve selectivity .
Methodological approach :- Perform DFT calculations to map electrostatic potentials.
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be reconciled for derivatives of this compound?
Answer: Contradictions often arise from assay-specific conditions or off-target effects. For example:
- Antimicrobial activity (MIC ≤ 2 µg/mL) may correlate with thiazole-mediated disruption of folate synthesis .
- Anticancer activity (IC₅₀ ~10 µM) could involve apoptosis induction via ROS generation .
Resolution strategies :
Q. What strategies improve the solubility and bioavailability of this compound derivatives?
Answer:
- Pro-drug approaches : Introduce hydrolyzable esters (e.g., acetyl or PEG groups) at the amide nitrogen .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve pharmacokinetics in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
